2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile
CAS No.:
Cat. No.: VC15743750
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N3O |
---|---|
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C7H7N3O/c1-10-4-7(3-9-10)6(2-8)5-11/h3-6H,1H3 |
Standard InChI Key | OLHJDZJUPYTURE-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C(C=O)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a nitrile-containing pyrazole derivative with the systematic IUPAC name 2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile. Its molecular formula, C₇H₇N₃O, corresponds to a molecular weight of 149.15 g/mol. The structure features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a propanenitrile moiety containing a ketone group.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | Not publicly disclosed |
Molecular Formula | C₇H₇N₃O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
Canonical SMILES | CN1C=C(C=N1)C(C=O)C#N |
InChI Key | OLHJDZJUPYTURE-UHFFFAOYSA-N |
PubChem CID | 58077628 |
The SMILES notation (CN1C=C(C=N1)C(C=O)C#N) delineates the methyl-substituted pyrazole (CN1C=C(C=N1)) linked to a β-ketonitrile group (C(C=O)C#N), which confers both electrophilic and nucleophilic reactivity.
Spectroscopic and Physicochemical Properties
While experimental data on solubility and stability remain limited, analogues such as 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility . The ketone and nitrile functionalities suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Synthetic Methodologies
Direct Synthesis Routes
The primary synthesis route involves condensation reactions between pyrazole aldehydes and nitrile precursors. A modified procedure adapted from Ambeed’s synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile illustrates this approach :
-
Aldehyde Preparation: 1-Methyl-1H-pyrazole-4-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole.
-
Nitrile Formation: The aldehyde undergoes nucleophilic addition with tosylmethyl isocyanide (TosMIC) in the presence of potassium tert-butoxide (t-BuOK) in a methanol/1,2-dimethoxyethane (DME) solvent system at −50°C, followed by thermal elimination at 80°C .
Reaction Scheme:
Reported yields for analogous reactions reach 48%, with purity dependent on chromatographic purification .
Alternative Pathways
A second method involves Stille coupling to introduce substituents to the pyrazole ring, as demonstrated in the synthesis of triazolopyridine derivatives . For instance, palladium-catalyzed cross-coupling of 5,6-difluoropyridin-3-yl stannanes with isoxazole precursors achieves regioselective functionalization, a strategy adaptable to pyrazole systems .
Research Findings and Biological Relevance
Structural Analogues in Kinase Inhibition
Compounds bearing the 1-methylpyrazole moiety, such as MET kinase inhibitors (e.g., (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)- triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one), exhibit nanomolar potency in cellular assays . These inhibitors exploit the pyrazole’s ability to form hydrogen bonds with kinase active sites, a feature shared by 2-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile .
Table 2: Comparative Bioactivity of Pyrazole Derivatives
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
MET Kinase Inhibitor (Compound 1) | MET Phosphorylation | 2.1 | |
1-Methylpyrazole-4-carbonitrile | Antioxidant | 18.7 |
Pharmacodynamic and Kinetic Considerations
Pyrazole derivatives demonstrate variable pharmacokinetic profiles. For example, MET inhibitors with pyrazole cores show >90% target inhibition in murine liver models at 30 mg/kg but suffer from suboptimal solubility and CYP3A4 time-dependent inhibition (TDI) . The ketone group in 2-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile may mitigate TDI by reducing electron-rich aromatic systems prone to cytochrome P450 interactions .
Structure-Activity Relationships (SAR)
-
Pyrazole Substitution: Methylation at the 1-position enhances metabolic stability by sterically shielding the ring from oxidative degradation.
-
Nitrile Functionality: The electron-withdrawing nitrile group directs electrophilic attacks to the ketone, enabling selective derivatization .
-
Ketone Reactivity: The β-keto group facilitates condensation reactions to form heterocyclic scaffolds, such as triazoles and isoxazoles .
Prospective Applications and Future Directions
Drug Discovery Platforms
The compound’s modular structure positions it as a versatile intermediate for:
-
Kinase Inhibitor Development: Hybridization with naphthyridinone or triazolopyridinone cores could yield dual MET/ALK inhibitors with improved solubility .
-
Antioxidant Agents: Pyrazole nitriles exhibit radical scavenging activity, potentially addressing oxidative stress pathologies.
Material Science Applications
Conjugation with polymeric matrices via nitrile groups may yield thermally stable materials for optoelectronics, though this remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume